molecular formula C5H5N5O B1384184 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine CAS No. 5472-41-3

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine

Cat. No. B1384184
CAS RN: 5472-41-3
M. Wt: 151.13 g/mol
InChI Key: KTQYLKORCCNJTQ-UHFFFAOYSA-N
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Description

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C5H5N5O and a molecular weight of 151.13 . It is a white to light yellow to light orange powder or crystalline substance .


Molecular Structure Analysis

The molecular structure of 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine consists of 5 carbon atoms, 5 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom . The IUPAC name for this compound is 4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-one .


Physical And Chemical Properties Analysis

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine is a solid at 20 degrees Celsius . It has a molecular weight of 151.13 . Its maximum absorption wavelength is 250 nm in water .

Scientific Research Applications

Enzyme Inhibition and Metabolic Effects

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine has been primarily studied for its role as an enzyme inhibitor, particularly of xanthine oxidase. This inhibition is significant in the treatment of conditions like gout and leukemia, where controlling uric acid levels is crucial. It acts by suppressing the oxidation of certain purines, thereby reducing the concentration of uric acid in serum and urine. This mechanism has been leveraged in various therapeutic contexts, especially in managing hyperuricemia ((Hall, Holloway, & Scott, 1964); (Krakoff & Murphy, 1968)).

Cancer Research

In the realm of cancer research, 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine has shown potential in the treatment of leukemia and other neoplastic diseases. Its ability to modulate purine metabolism and inhibit cell growth in neoplastic tissues makes it a compound of interest in oncological studies, particularly in the context of leukemia and lymphoma treatment (Krakoff & Murphy, 1968).

Antiviral and Antibacterial Potential

Studies have also explored the antiviral and antibacterial applications of 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine and its derivatives. These studies focus on the synthesis of various derivatives and their potential efficacy against certain viruses and bacteria, highlighting the broad spectrum of possible therapeutic applications (Saxena, Coleman, Drach, & Townsend, 1990; Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

Impact on Purine Biosynthesis

Research has been conducted to understand the effects of 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine on purine biosynthesis, particularly in rat hepatoma cells. It was found to inhibit purine synthesis effectively, suggesting its potential in controlling certain biochemical pathways that could be pivotal in various diseases (Iwamoto & Martin, 1974).

Safety And Hazards

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

4-amino-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-2-1-7-10-4(2)9-5(11)8-3/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQYLKORCCNJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC(=O)NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203186
Record name 4-Aminopyrazolo(3,4-d)pyrimidin-6-ol
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Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine

CAS RN

5472-41-3
Record name 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine
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Record name 4-Aminopyrazolo(3,4-d)pyrimidin-6-ol
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Record name 4-Aminopyrazolo(3,4-d)pyrimidin-6-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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